Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride
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Overview
Description
Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in the formation of the desired product with good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride can be compared with other similar compounds, such as:
2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: This compound has shown significant biological activity and is used in various pharmacological applications.
4-(piperidin-1-yl)pyridine derivatives: These compounds exhibit strong factor IIa inhibition and have good anticoagulant effects.
The uniqueness of this compound lies in its specific chemical structure and the presence of the difluoro group, which may confer unique properties and reactivity compared to other piperidine derivatives.
Properties
Molecular Formula |
C10H18ClF2NO2 |
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Molecular Weight |
257.70 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-piperidin-4-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)10(11,12)7-8-3-5-13-6-4-8;/h8,13H,2-7H2,1H3;1H |
InChI Key |
FAHLVYXXRWKMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCNCC1)(F)F.Cl |
Origin of Product |
United States |
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